1-Benzyl-2-chloro-1H-benzo[d]imidazole
Overview
Description
1-Benzyl-2-chloro-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzo[d]imidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds have attracted attention due to their diverse range of biological activities and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole and related compounds typically involves the cyclization of o-phenylenediamine with appropriate precursors. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was achieved through cyclization, N-alkylation, hydrolyzation, and chlorination, with an overall yield of 56.4% . Similarly, 2-aryl-1-arylmethyl-1H-benzo[d]imidazoles have been synthesized using 1-heptanesulfonic acid sodium salt in acetonitrile:water, which proved to be an eco-friendly and convenient method with good yields . Another eco-friendly synthesis method for related compounds utilized sodium hypochlorite in aqueous ethanol at ambient temperature .
Molecular Structure Analysis
The molecular structure of related benzo[d]imidazole compounds has been extensively studied using various spectroscopic techniques and quantum chemical calculations. For example, the structure of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was characterized by 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction, with theoretical calculations showing good agreement with experimental data . Additionally, the structure of a zinc complex based on 2-(2-(1H-benzo[d]imidazol-2-yl)benzyl)-1H-benzo[d]imidazole was determined by X-ray single crystal structure analyses, revealing a distorted tetrahedron geometry around the zinc ion .
Chemical Reactions Analysis
The chemical reactivity of benzo[d]imidazole derivatives can be explored through various reactions. For instance, the Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process have been used for the one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives . Moreover, the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives was promoted by thiamine hydrochloride in water medium, showcasing the versatility of benzo[d]imidazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The quantum-chemical, IR, NMR, and X-ray diffraction studies provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the properties of these compounds . The molecular electrostatic potential, frontier molecular orbitals analysis, and nonlinear optical properties of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole were also investigated, indicating potential applications in material science . The photoluminescence and antitumor activity of the zinc complex based on benzo[d]imidazole highlight the functional diversity of these compounds .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : The synthesis of derivatives of 1-Benzyl-2-chloro-1H-benzo[d]imidazole, like 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, involves processes such as cyclization, N-alkylation, hydrolyzation, and chlorination. These methods focus on optimizing yield and confirming the structure through NMR and other techniques (Huang, 2009).
Biological Applications
- Anticancer Activity : Research includes the synthesis of benzimidazoles with oxadiazole nucleus, which showed significant to good anticancer activity in in vitro tests. One compound emerged as a lead compound with significant growth inhibition activity (Rashid et al., 2012).
- Photoluminescence and Antitumor Activity : Studies on zinc complexes based on benzimidazole derivatives have shown potential in treatment of cancers like esophageal cancer, with properties like yellow-green luminescence and higher inhibition on cancer cell growth compared to cisplatin (Che et al., 2015).
Other Scientific Applications
Corrosion Inhibition : Benzimidazole derivatives have been studied for their corrosion inhibition potential, particularly in protecting carbon steel in acidic environments. This includes understanding their adsorption behavior and interaction with metal surfaces (Rouifi et al., 2020).
Novel Synthesis Approaches : An eco-friendly and efficient synthesis method for 2-aryl-1-arylmethyl-1H-Benzo[d]imidazoles using sodium hypochlorite represents a significant advancement in the green chemistry domain (Patil & Nagargoje, 2022).
Safety And Hazards
Future Directions
The future directions for 1-Benzyl-2-chloro-1H-benzo[d]imidazole could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the wide range of applications to which this important heterocycle is being deployed, such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
properties
IUPAC Name |
1-benzyl-2-chlorobenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLIRTAXXPPHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396882 | |
Record name | 1-benzyl-2-chlorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-chloro-1H-benzo[d]imidazole | |
CAS RN |
43181-78-8 | |
Record name | 1-benzyl-2-chlorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.